

Downstream Targets of MK-8745: A Technical Guide

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Compound of Interest

Compound Name: MK-8745

Cat. No.: B15565428

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Abstract

MK-8745 is a potent and highly selective small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression. This document provides a detailed technical overview of the downstream targets and cellular effects of **MK-8745**. It has been established that **MK-8745**'s mechanism of action is critically dependent on the p53 tumor suppressor status of the cancer cells. In p53 wild-type cells, **MK-8745** treatment leads to G2/M cell cycle arrest and subsequent p53-dependent apoptosis. Conversely, in cells with mutant or null p53, the inhibitor induces endoreduplication and polyploidy. This guide summarizes the key downstream signaling pathways, provides available quantitative data, and outlines generalized experimental protocols for studying the effects of **MK-8745**.

Core Mechanism of Action

MK-8745 is an ATP-competitive inhibitor of Aurora A kinase. By binding to the ATP-binding pocket of Aurora A, it prevents the phosphorylation of its downstream substrates, which are essential for proper mitotic spindle formation and chromosome segregation.

Quantitative Data Summary

The following tables summarize the available quantitative data for **MK-8745**.

Parameter	Value	Selectivity	Reference
IC50 (Aurora A)	0.6 nM	>450-fold vs. Aurora B	[1]

Table 1: In vitro potency and selectivity of **MK-8745**.

Cell Line	p53 Status	Effect of MK-8745 (5 μ M)	Reference
HCT116	Wild-type	Apoptosis	[2]
HCT116 p53-/-	Null	Polyploidy	[2]
CAPAN2	Wild-type	15% Apoptosis	[2]
PANC1	Mutant	56% Polyploidy	[2]
DSCRT	Wild-type	Apoptosis	[2]
ST88	Mutant	Polyploidy	[2]
SKMel 32	Wild-type	Apoptosis	[2]
SKMel 28	Mutant	Polyploidy	[2]

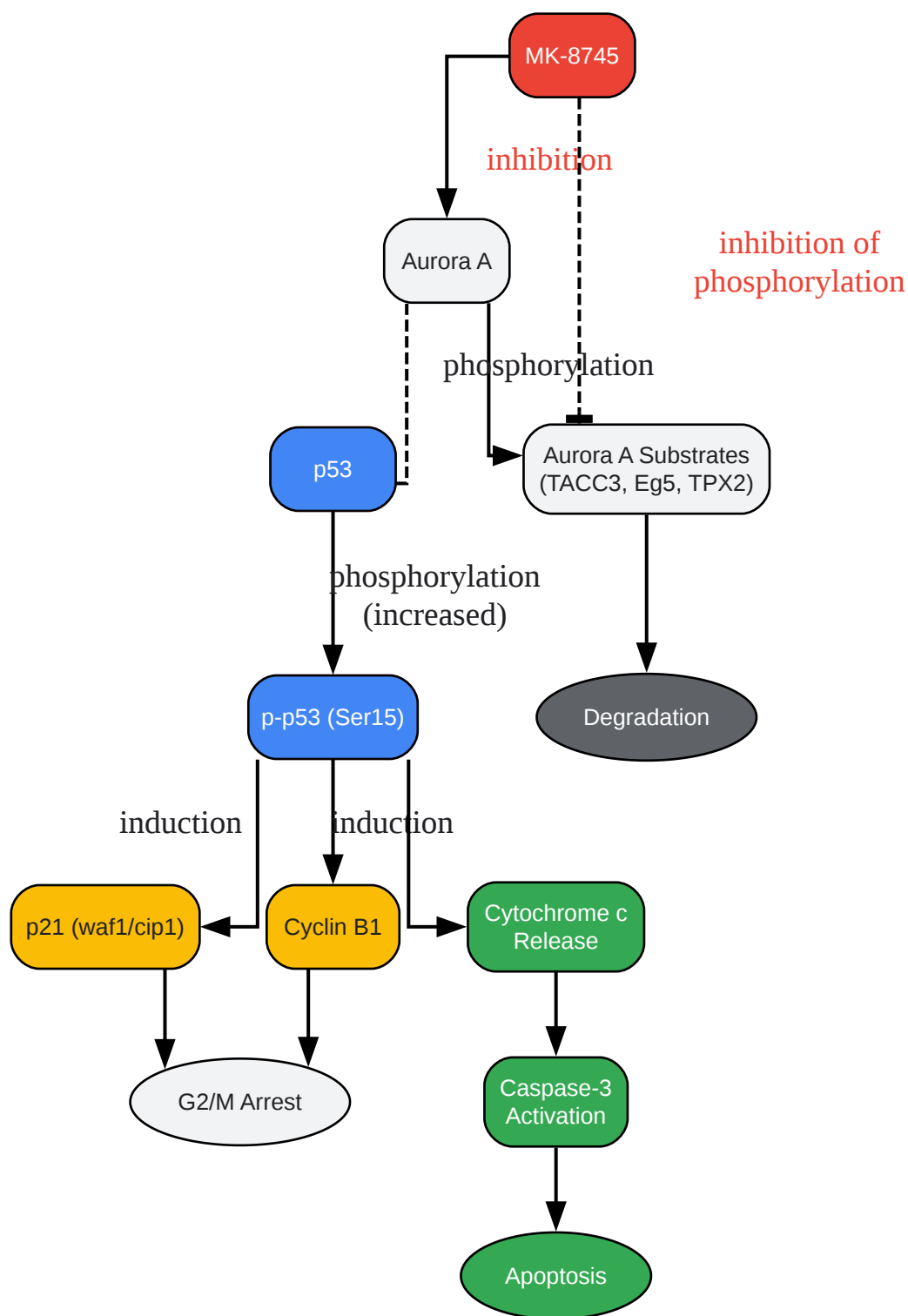
Table 2: p53-dependent cellular fate in response to **MK-8745** treatment.

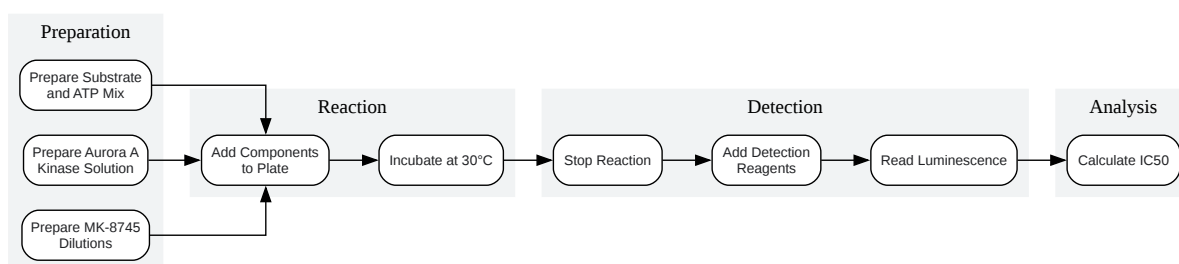
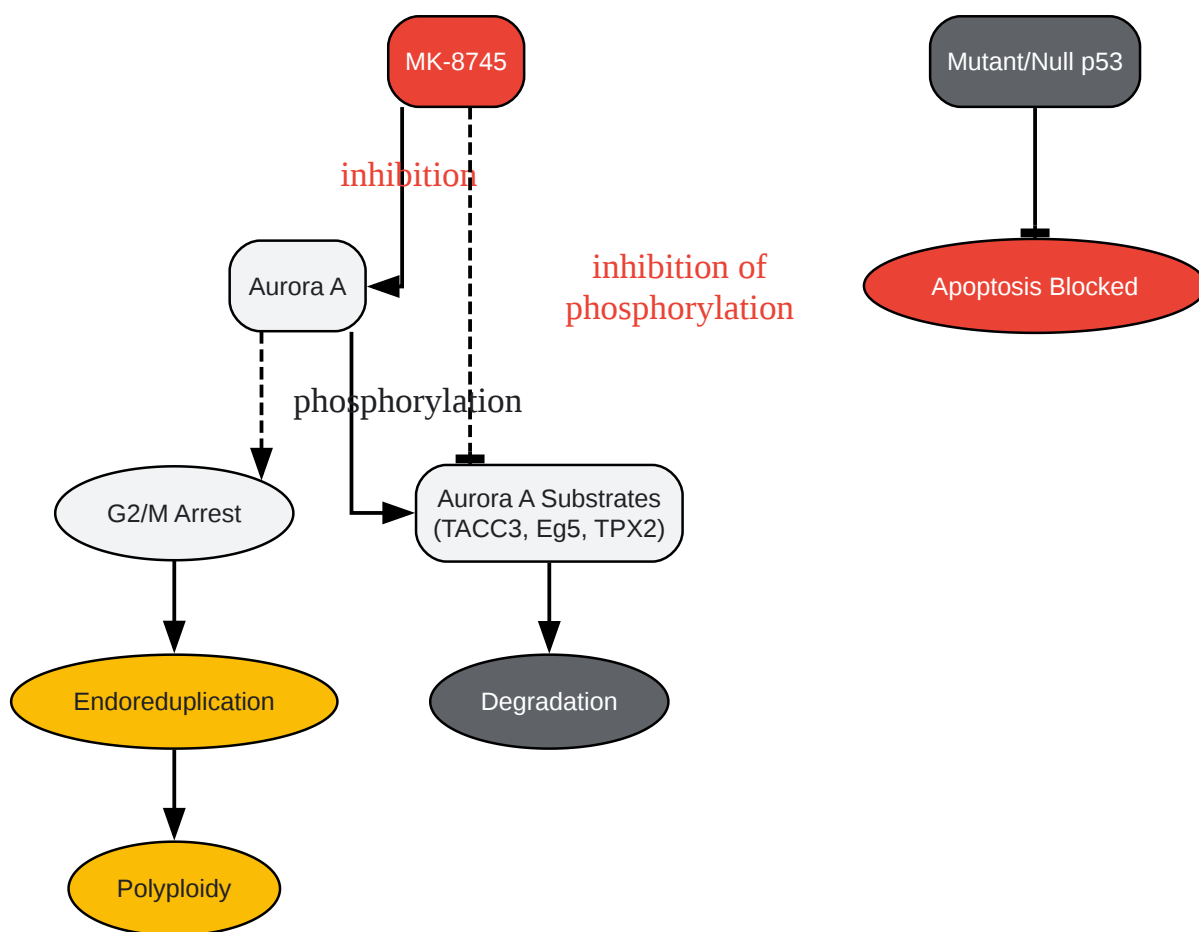
Downstream Signaling Pathways

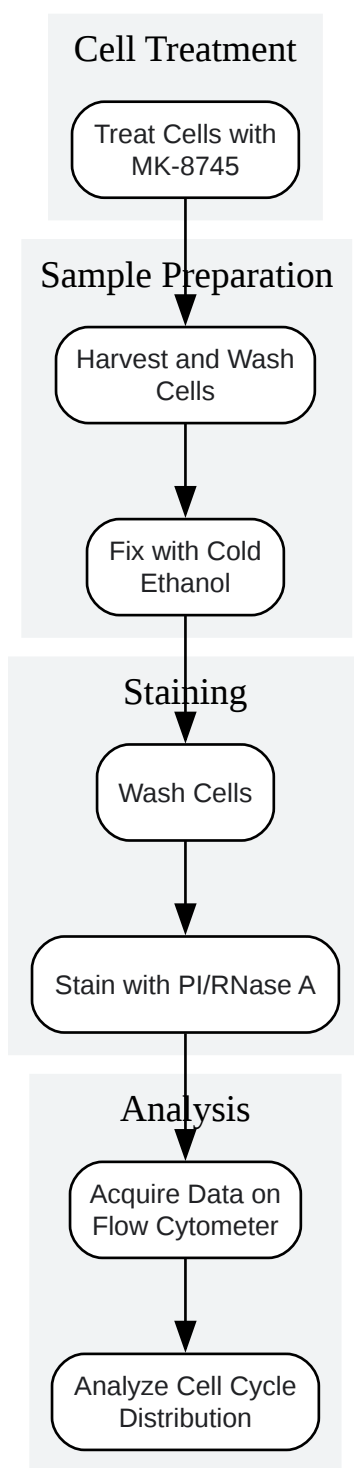
The cellular response to **MK-8745** diverges significantly based on the functional status of p53.

In p53 Wild-Type Cells: Induction of Apoptosis

In cancer cells harboring wild-type p53, inhibition of Aurora A by **MK-8745** triggers a signaling cascade that culminates in programmed cell death.







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References

- 1. selleckchem.com [selleckchem.com]
- 2. The induction of polyploidy or apoptosis by the Aurora A kinase inhibitor MK8745 is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]
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